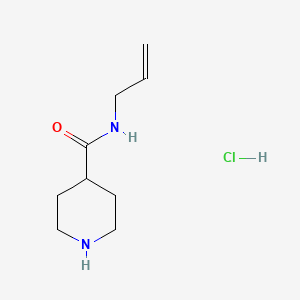

N-Allyl-4-piperidinecarboxamide hydrochloride

Description

Properties

CAS No. |

1219957-31-9 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

N-prop-2-enylpiperidine-4-carboxamide |

InChI |

InChI=1S/C9H16N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h2,8,10H,1,3-7H2,(H,11,12) |

InChI Key |

ULXRILNDQCOQLE-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1CCNCC1.Cl |

Canonical SMILES |

C=CCNC(=O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 4-Piperidinecarboxamide with Allyl Halides

One common approach involves the alkylation of 4-piperidinecarboxamide with allyl halides (e.g., allyl chloride or allyl bromide) under basic conditions to introduce the N-allyl substituent. The reaction typically proceeds in an inert solvent such as chloroform or an aromatic hydrocarbon (benzene, toluene) with a base like triethylamine to neutralize the formed acid.

- Reaction conditions: Room temperature to reflux, inert atmosphere.

- Solvents: Chloroform, benzene, toluene.

- Bases: Triethylamine or other organic bases.

This method is efficient and yields the N-allyl derivative, which can be isolated and purified before salt formation.

Carbamoyl Chloride Intermediate Route

Another method involves preparing the 4-piperidinecarboxamide intermediate via carbamoyl chloride derivatives. The piperidine nitrogen is first protected or functionalized, followed by reaction with allyl isocyanate or allyl isothiocyanate to form the N-allylcarboxamide.

- Step 1: Synthesis of 4-piperidinecarboxylic acid or its chloride derivative.

- Step 2: Reaction with allyl isocyanate in an organic solvent such as chloroform.

- Step 3: Workup and purification to isolate N-allyl-4-piperidinecarboxamide.

- Step 4: Formation of hydrochloride salt by treatment with HCl in an appropriate solvent.

Representative Example of Preparation (Adapted from Patent US3527762A)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Piperidine + Allyl isocyanate in chloroform | Stir at room temperature until reaction completes | Formation of N-allyl-4-piperidinecarboxamide |

| 2 | Removal of solvent by distillation | Concentrate reaction mixture | Obtain viscous oil or solid |

| 3 | Recrystallization from isopropyl acetate or ethanol | Purify product | White crystalline solid |

| 4 | Treatment with HCl in anhydrous solvent (e.g., ether) | Formation of hydrochloride salt | Stable hydrochloride salt obtained |

This method is robust and scalable, with yields typically ranging from 60% to 85% depending on purification methods.

Analytical and Purification Notes

- Purification: Recrystallization from mixed solvents such as ethanol/water or isopropyl acetate is effective.

- Characterization: Melting points around 100–145 °C for related piperidinecarboxamide derivatives are reported.

- Salt Formation: Hydrochloride salts improve stability and handling, formed by bubbling dry HCl gas or adding HCl solutions to the free base.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 4-Piperidinecarboxamide + Allyl halide | Chloroform, toluene | Room temp to reflux | Simple, direct | Requires base, possible side reactions |

| Carbamoyl Chloride Intermediate | 4-Piperidinecarboxylic acid chloride + Allyl isocyanate | Chloroform | Stirring at RT | Controlled substitution | Multi-step, requires acid chloride |

| Potassium Cyanate Route | 4-Piperidinol hydrochloride + KOCN | Acetic acid/water | Warm, stirring | Useful for carboxamide formation | Indirect for N-allyl derivatives |

Research Findings and Practical Considerations

- The direct alkylation method is favored for its straightforwardness and relatively mild conditions.

- The carbamoyl chloride route offers higher selectivity and purity, suitable for complex derivatives.

- Hydrochloride salt formation is crucial for pharmaceutical applications due to improved solubility and stability.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization are standard protocols.

- Yield optimization depends on solvent choice, temperature control, and reagent purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form N-allyl-4-piperidinecarboxamide.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of N-allyl-4-piperidinecarboxamide.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Biological Applications

Research has indicated that N-Allyl-4-piperidinecarboxamide hydrochloride possesses significant biological activities, making it a candidate for therapeutic applications.

Potential Biological Activities:

- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting potential use in developing antimicrobial agents.

- Neuroprotective Effects: Preliminary investigations indicate that this compound may protect neuronal cells from oxidative stress, pointing to possible applications in treating neurodegenerative diseases.

- Antitumor Activity: In vitro studies have shown promising results regarding its cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy.

Pharmacological Insights

The pharmacological profile of this compound reveals several noteworthy effects:

- Mechanism of Action: The compound may interact with specific receptors and enzymes, modulating their activity and leading to various physiological effects.

- Therapeutic Potential: Its ability to inhibit specific pathways involved in disease progression highlights its potential as a therapeutic agent.

Case Studies

Several case studies provide insights into the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection in Cell Models | Investigated the protective effects on neuronal cells under stress conditions. | Enhanced cell survival was observed, indicating neuroprotective capabilities. |

| Antitumor Potential | Evaluated cytotoxic effects against cancer cell lines (e.g., HepG2, A431). | Significant inhibition of cell proliferation was noted at higher concentrations, suggesting antitumor activity. |

Mechanism of Action

The mechanism of action of N-Allyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The allyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Piperidinecarboxamide Derivatives

Key Observations

Substituent Effects

- Its smaller size (~3 carbons) may improve solubility relative to bulkier substituents like 3,4-dimethylbenzyl ().

- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., pyridinylmethyl in , phenyl in ) exhibit higher molecular weights and possibly lower solubility in aqueous media compared to aliphatic analogs.

- Salt Forms: The dihydrochloride form in increases polarity and solubility compared to monohydrochloride salts but may complicate crystallization during synthesis.

Molecular Weight Trends

- The target compound’s calculated molecular weight (~204.45 g/mol) is lower than most analogs (234.72–278.18 g/mol), reflecting the allyl group’s compactness. Higher molecular weights in derivatives like and correlate with complex substituents, which could impact bioavailability.

Biological Activity

N-Allyl-4-piperidinecarboxamide hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its synthesis, biological properties, and relevant research findings.

This compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with allyl halides. The resulting compound exhibits a piperidine structure that is crucial for its biological activity. The hydrochloride form enhances solubility and stability, making it suitable for biological assays.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have shown significant cytostatic effects against various cancer cell lines, including Molt4/C8 (T-lymphocytes) and L1210 (leukemic) cells. These compounds often exhibit higher potency than standard chemotherapeutic agents like curcumin and melphalan, primarily through mechanisms involving topoisomerase IIα inhibition, which leads to DNA strand breaks and apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molt4/C8 | 10.5 | Topoisomerase IIα inhibition |

| L1210 | 12.3 | Induction of apoptosis |

| HepG2 | 11.3 | DNA damage response |

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses both antibacterial and antifungal activities, making it a candidate for further exploration in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

Table 2: Antimicrobial Activity

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bacteriostatic | 16 µg/mL |

| Candida albicans | Fungicidal | 64 µg/mL |

Case Studies

A notable case study involved the evaluation of this compound in combination with other agents for enhanced therapeutic effects against resistant cancer strains. This study demonstrated that when used in conjunction with established chemotherapeutics, the compound significantly improved the overall efficacy of treatment regimens .

Research Findings

Research continues to explore the full spectrum of biological activities associated with this compound:

- Inhibition of Inflammatory Cytokines : Some derivatives have shown promising anti-inflammatory effects by inhibiting cytokines such as IL-6 and TNF-α in vitro .

- Neuroprotective Effects : Certain studies suggest potential neuroprotective properties against neurotoxic agents, indicating a broader therapeutic application beyond oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Allyl-4-piperidinecarboxamide hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 4-piperidinecarboxylic acid with allylamine via carbodiimide-mediated amidation, followed by HCl salt formation. Purification is achieved through recrystallization (e.g., using ethanol/water mixtures). Characterization requires -NMR (δ 5.8–5.2 ppm for allyl protons), -NMR, and HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) to confirm ≥98% purity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for absolute configuration (if crystalline).

- FT-IR to confirm amide C=O stretch (~1650 cm) and hydrochloride N–H (~2500 cm).

- Mass spectrometry (HRMS) for molecular ion ([M+H]) matching theoretical mass.

- Elemental analysis to validate C, H, N, Cl content within ±0.4% .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The compound is polar due to the hydrochloride salt. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4). For low solubility, sonicate at 37°C for 15 min or employ co-solvents (e.g., 5% PEG-400). Confirm stability via UV-Vis spectroscopy (207 nm monitoring) over 24 hours .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) using B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps. Solvent effects (e.g., water) are modeled via PCM. Compare electrostatic potential maps to predict nucleophilic/electrophilic sites. Validate with experimental UV spectra (TD-DFT) .

Q. How can researchers resolve contradictions in catalytic activity data during cross-coupling reactions involving this compound?

- Methodological Answer : Conduct kinetic studies (e.g., initial rate analysis) under controlled conditions (temperature, solvent polarity). Use DOE (design of experiments) to isolate variables like catalyst loading (0.5–5 mol%) or base (KCO vs. EtN). Monitor intermediates via -NMR or in situ IR. Cross-reference with palladium-catalyzed decarboxylative coupling mechanisms .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer : Store at –20°C under argon with desiccant. Assess stability via accelerated testing (40°C/75% RH for 4 weeks). Degradation products are identified using LC-MS/MS (e.g., hydrolyzed amide or oxidized allyl group). Adjust formulation with antioxidants (e.g., 0.1% BHT) if needed .

Q. How does the allyl group influence pharmacological target binding compared to aryl analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like σ receptors or monoamine transporters. Compare binding energies of N-Allyl vs. N-Phenyl derivatives (e.g., from ). Validate with SPR (surface plasmon resonance) to measure . The allyl group may enhance flexibility, improving entropic binding .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in toxicity assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC values with 95% confidence intervals. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For skewed data, non-parametric tests (Kruskal-Wallis) are preferred. Report effect sizes (Cohen’s d) for biological significance .

Q. How to design a robust SAR study for derivatives of this compound?

- Methodological Answer : Synthesize analogs varying the allyl group (e.g., propargyl, cyclopropyl) and piperidine substituents (e.g., methyl, fluorine). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use PCA (principal component analysis) to correlate structural features (ClogP, polar surface area) with activity. Include positive/negative controls (e.g., derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.